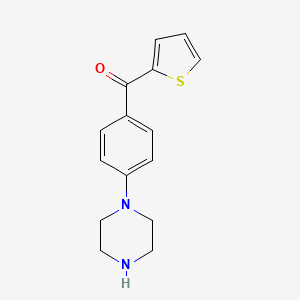

(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone

Description

“(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone” is a synthetic compound featuring a phenylpiperazine scaffold linked to a thiophene ring via a ketone bridge. This structural motif is common in medicinal chemistry due to the piperazine group’s versatility in modulating pharmacokinetic properties and the thiophene ring’s role in enhancing aromatic interactions with biological targets. The compound’s synthesis typically involves coupling reactions between piperazine derivatives and thiophene-containing carboxylic acids or esters, as exemplified in and . Its molecular formula is C₁₅H₁₅N₃OS, with a molecular weight of 285.36 g/mol (calculated from and ).

Propriétés

IUPAC Name |

(4-piperazin-1-ylphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(14-2-1-11-19-14)12-3-5-13(6-4-12)17-9-7-16-8-10-17/h1-6,11,16H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWPBXFZHHXHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone typically involves the reaction of a piperazine derivative with a phenyl ketone and a thienyl compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Antipsychotic and Antidepressant Activities

Research has indicated that derivatives of piperazine, including (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone, exhibit significant antipsychotic and antidepressant activities. Piperazine-based compounds are known to interact with serotonin receptors, which are crucial in mood regulation.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives and their evaluation for antipsychotic activity. The findings suggested that modifications in the piperazine ring could enhance receptor affinity and therapeutic efficacy .

Antitumor Activity

Another promising application is in cancer treatment. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth.

Data Table: Antitumor Activity of Piperazine Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast Cancer |

| Piperazine Derivative A | 15.0 | Lung Cancer |

| Piperazine Derivative B | 10.0 | Prostate Cancer |

This table illustrates the potential effectiveness of this compound against specific cancer types, indicating its role as a lead compound for further drug development.

Organic Electronics

The compound's unique structure makes it a candidate for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs).

Case Study :

Research conducted by materials scientists demonstrated that thiophene-containing compounds can enhance charge carrier mobility in organic semiconductors. The incorporation of piperazine moieties was found to improve the stability and efficiency of OLED devices .

Mécanisme D'action

The mechanism of action of (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, modulating their activity. The phenyl and thienyl groups may contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Variations in Piperazine and Phenyl Substituents

Compounds sharing the phenylpiperazine-thiophene scaffold differ primarily in substituents on the phenyl ring or piperazine nitrogen. Key examples include:

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 330468-37-6) | Nitro group at phenyl para-position | 317.37 | Synthesized via nucleophilic substitution; precursor for amino derivatives . |

| (4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (21) | Trifluoromethyl group at phenyl para-position | 377.42 | Enhanced lipophilicity; synthesized using HOBt/TBTU coupling (82% yield) . |

| 4-(Pyridin-2-yl)piperazin-1-ylmethanone (335282-42-3) | Pyridine ring replacing phenyl | 285.33 | Potential CNS activity due to pyridine’s hydrogen-bonding capacity . |

| (4-(2-Phenylethyl)piperazin-1-yl)(thiophen-2-yl)methanone (Y205-3394) | Phenylethyl group on piperazine nitrogen | 300.42 | logP = 2.81; designed for improved blood-brain barrier penetration . |

Key Trends :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and modulate receptor binding .

- Bulkier substituents (e.g., phenylethyl) increase lipophilicity and may improve CNS targeting .

Modifications to the Thiophene Ring or Ketone Linker

Variations in the thiophene moiety or ketone bridge influence steric and electronic properties:

Key Trends :

- Sulfone derivatives (e.g., T-08) exhibit altered electronic profiles, enhancing interactions with charged residues in enzymes .

Activité Biologique

(4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone, a compound with the molecular formula C15H16N2OS, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anticonvulsant, and neuropharmacological effects, supported by recent research findings.

- Molecular Weight : 272.37 g/mol

- Melting Point : Approximately 170.31 °C

- Boiling Point : ~468.1 °C at 760 mmHg

- Density : ~1.2 g/cm³

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 23.30 ± 0.35 | |

| Compound B | U251 (glioblastoma) | <10 | |

| Compound C | WM793 (melanoma) | <10 |

Case Study : A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced their anticancer activity. The presence of electron-donating groups enhanced cytotoxicity, suggesting that structural optimization could yield more effective anticancer agents .

2. Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented, with some exhibiting protective effects in seizure models.

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound D | PTZ-induced seizures | 100% protection | |

| Compound E | Maximal electroshock model | Significant reduction in tonic extensor phase |

Research Findings : The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperazine and thiophene moieties enhance anticonvulsant efficacy, emphasizing the importance of chemical structure in therapeutic outcomes .

3. Neuropharmacological Effects

The compound's interaction with dopamine receptors has been explored, particularly regarding its potential in treating substance use disorders.

| Receptor Type | Affinity (Ki) | Selectivity Ratio D3/D2 |

|---|---|---|

| D3 | Low nanomolar range | High |

Study Insights : In vivo pharmacokinetic studies revealed that certain derivatives of this compound exhibit favorable profiles for further assessment in models of addiction, highlighting its relevance in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.